2,3,4,6-Tetra-O-acetyl-D-galactopyranose (CAS number: 47339-09-3) is a modified sugar molecule derived from D-galactose, a monosaccharide found in lactose and other milk sugars. It is a white, crystalline solid typically existing as an approximately 2:3 mixture of alpha (α) and beta (β) anomers. This compound finds use as a versatile intermediate in organic synthesis, particularly in the preparation of more complex carbohydrates [].
2,3,4,6-Tetra-O-acetyl-D-galactopyranose possesses a six-membered pyranose ring structure characteristic of galactose. The key features include:
The presence of acetyl groups increases the molecule's lipophilicity (fat-loving nature) compared to galactose, making it more soluble in organic solvents [].
2,3,4,6-Tetra-O-acetyl-D-galactopyranose can be synthesized from D-galactose by reacting it with acetic anhydride in the presence of a catalyst like sulfuric acid [].
D-Galactose + 4 (CH3CO)2O -> 2,3,4,6-Tetra-O-acetyl-D-galactopyranose + 4 CH3COOH
This compound serves as a valuable starting material for further modifications. The acetyl groups can be selectively removed under controlled conditions using various reagents to obtain partially acetylated galactose derivatives []. It can also participate in glycosylation reactions to form glycosides, essential components of many biological molecules [].
2,3,4,6-Tetra-O-acetyl-D-galactopyranose doesn't have a direct biological function. It serves as a chemical intermediate for the synthesis of more complex carbohydrates with specific biological activities.